

# Chemical and physical properties of D-Ribopyranosylamine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *D-Ribopyranosylamine*

Cat. No.: *B1139917*

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## D-Ribopyranosylamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**D-Ribopyranosylamine** is a monosaccharide derivative belonging to the class of glycosylamines. In these compounds, the anomeric hydroxyl group of the sugar is replaced by an amino group. While D-ribose, its parent carbohydrate, is a fundamental component of nucleic acids and various metabolic pathways, **D-Ribopyranosylamine** itself is a less extensively characterized molecule. This technical guide provides a detailed overview of the known chemical and physical properties of **D-Ribopyranosylamine**, outlines a general synthetic approach, and discusses the current landscape of its biological evaluation. The information is presented to support further research and potential applications in drug discovery and development.

## Chemical and Physical Properties

**D-Ribopyranosylamine** is a white to off-white, hygroscopic solid.<sup>[1]</sup> Its fundamental properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C <sub>5</sub> H <sub>11</sub> NO <sub>4</sub>	<a href="#">[2]</a>
Molecular Weight	149.15 g/mol	
CAS Number	43179-09-5	<a href="#">[1]</a>
Synonyms	1-Amino-1-deoxy-D-ribopyranose	<a href="#">[1]</a>
Melting Point	142-145 °C	<a href="#">[1]</a>
Solubility	Slightly soluble in DMSO and water	
Physical Form	Solid	
Color	White to Off-White	
Stability	Hygroscopic	

## Spectral Data

Detailed spectral data for **D-Ribopyranosylamine** is not widely available in the public domain. However, studies on related compounds provide some insight.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: A study by Chavis et al. (1983) reported the synthesis and <sup>1</sup>H-NMR analysis of **β-D-ribopyranosylamine**, suggesting that its <sup>1</sup>H-NMR parameters have been determined. Unfortunately, the specific chemical shifts and coupling constants were not available in the accessed literature. For the related derivative, N-(2,4-dinitrophenyl)- $\alpha$ -**D-ribopyranosylamine**, a proton NMR spectrum in deuterated methanol (CD<sub>3</sub>OD) showed signals in the range of δH 3.520–3.620.
- Infrared (IR) Spectroscopy: Specific IR spectral data for **D-Ribopyranosylamine** has not been identified in the current literature search.

## Experimental Protocols

### Synthesis of D-Ribopyranosylamine

A detailed, specific experimental protocol for the synthesis of **D-Ribopyranosylamine** is not readily available in published literature. However, a general and effective method for the preparation of glycosylamines from unprotected aldoses involves the treatment of the sugar with an ammonia solution, often in the presence of an ammonium salt. This method is expected to be applicable for the synthesis of **D-Ribopyranosylamine** from D-ribose.

#### General Protocol for the Synthesis of Glycosylamines:

This protocol is adapted from general procedures for glycosylamine synthesis and should be optimized for the specific case of **D-Ribopyranosylamine**.

#### Materials:

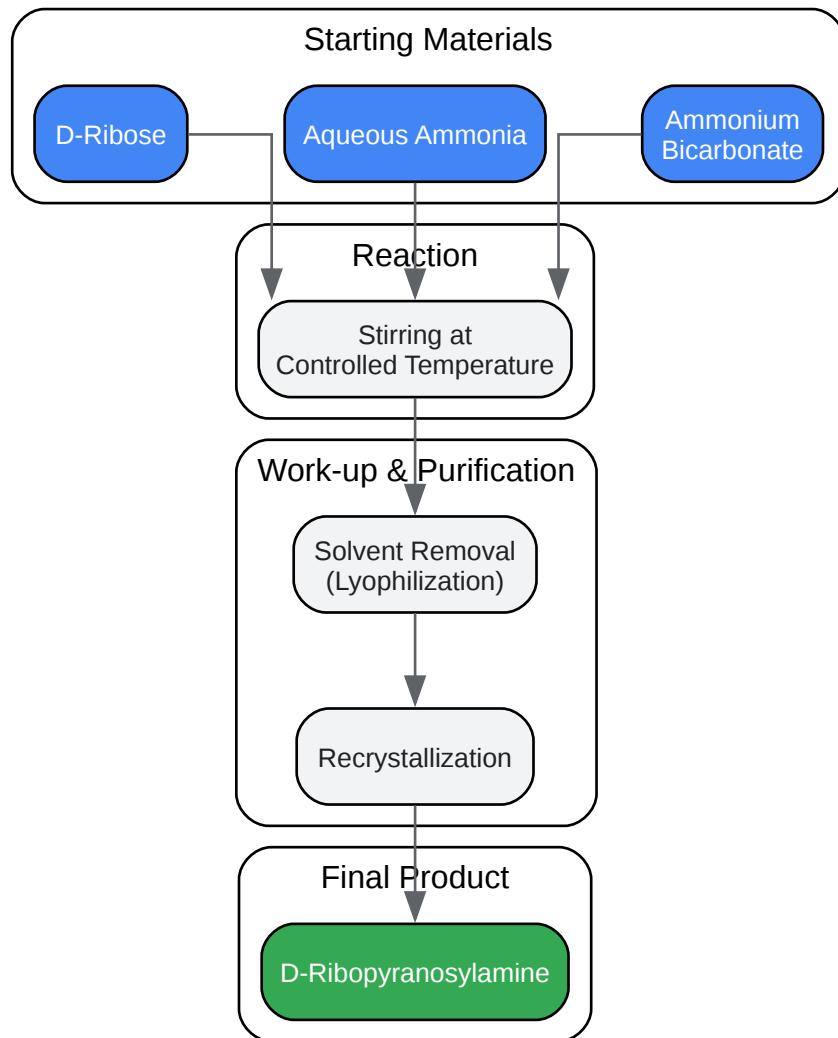
- D-ribose
- Concentrated aqueous ammonia solution (e.g., 28-30%)
- Ammonium hydrogen carbonate ( $\text{NH}_4\text{HCO}_3$ )
- Methanol (or another suitable solvent)
- Anhydrous sodium sulfate or magnesium sulfate

#### Procedure:

- Dissolution: Dissolve D-ribose in a minimal amount of concentrated aqueous ammonia.
- Addition of Catalyst: Add one equivalent of ammonium hydrogen carbonate to the solution. The ammonium salt helps to drive the equilibrium towards the formation of the glycosylamine.
- Reaction: Stir the reaction mixture at a controlled temperature (e.g., 40-50 °C) for several hours to days. The reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure (lyophilization is often preferred to avoid degradation).

- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ethanol).

The following diagram illustrates the general workflow for this synthesis.



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General workflow for the synthesis of **D-Ribopyranosylamine**.

## Biological Activity and Signaling Pathways

There is currently a significant lack of specific data on the biological activity and signaling pathway involvement of **D-Ribopyranosylamine** in the scientific literature. While the broader class of aminosugars and their derivatives, known as iminosugars, have been investigated for

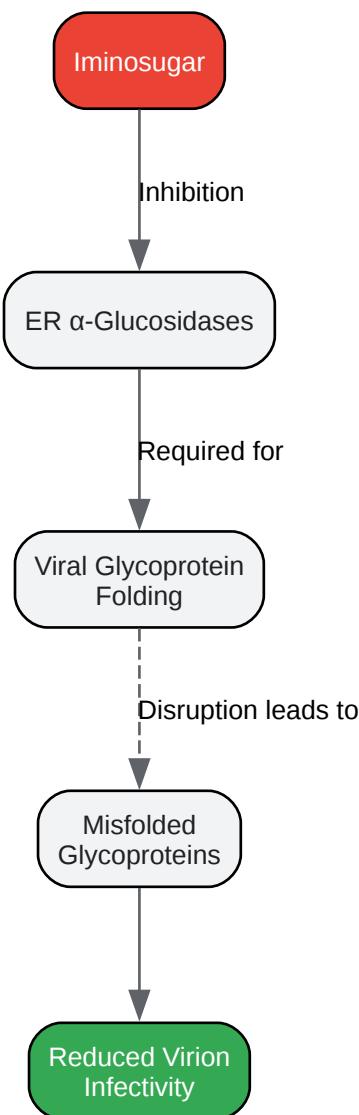
various therapeutic properties, including antiviral and antimicrobial activities, these studies have not specifically reported on **D-Ribopyranosylamine**.

## General Context of Aminosugar Biological Activity:

- **Antiviral Activity:** Iminosugars, which are structural mimics of monosaccharides where the endocyclic oxygen is replaced by a nitrogen atom, have shown broad-spectrum antiviral activity. Their mechanism often involves the inhibition of host endoplasmic reticulum  $\alpha$ -glucosidases, leading to improper folding of viral glycoproteins. This disruption can reduce the infectivity of a wide range of enveloped viruses.
- **Antimicrobial Activity:** Some aminosugar derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives of cytosine  $\beta$ -D-riboside have demonstrated activity against pathogenic bacteria and fungi.

It is plausible that **D-Ribopyranosylamine** could serve as a scaffold for the synthesis of novel therapeutic agents. However, direct evidence of its intrinsic biological activity is yet to be established.

The diagram below illustrates the general mechanism of action for iminosugar antivirals, which may provide a conceptual framework for future investigations into the potential activities of **D-Ribopyranosylamine** derivatives.



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General mechanism of antiviral action for iminosugars.

## Conclusion

**D-Ribopyranosylamine** is a carbohydrate derivative with defined, yet incompletely characterized, chemical and physical properties. While a plausible synthetic route can be inferred from general methods for glycosylamine synthesis, a specific, optimized protocol is not readily available. Furthermore, there is a notable absence of data regarding its biological activities and involvement in cellular signaling pathways. This knowledge gap presents an opportunity for future research. The structural similarity of **D-Ribopyranosylamine** to biologically active aminosugars suggests that it could be a valuable building block for the

development of novel therapeutic agents. Further investigation into its synthesis, detailed spectral characterization, and comprehensive biological screening is warranted to unlock its full potential in the fields of medicinal chemistry and drug development.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)